(2Z)-3-(6-Methoxypyridin-3-YL)-N-(4-phenylbutyl)-2-(phenylformamido)prop-2-enamide
Description
The compound "(2Z)-3-(6-Methoxypyridin-3-YL)-N-(4-phenylbutyl)-2-(phenylformamido)prop-2-enamide" is a synthetic enamide derivative characterized by a Z-configured α,β-unsaturated carbonyl system. Its structure includes a 6-methoxypyridin-3-yl substituent, a phenylformamido group, and a 4-phenylbutyl side chain.
Properties
IUPAC Name |
N-[1-(6-methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-24-16-15-21(19-28-24)18-23(29-25(30)22-13-6-3-7-14-22)26(31)27-17-9-8-12-20-10-4-2-5-11-20/h2-7,10-11,13-16,18-19H,8-9,12,17H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTTUAJELQKCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=C(C(=O)NCCCCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-(6-Methoxypyridin-3-YL)-N-(4-phenylbutyl)-2-(phenylformamido)prop-2-enamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The prop-2-enamide backbone is central to its activity.
- Substituents : The presence of a methoxypyridine moiety and a phenylbutyl group enhances its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anticancer Activity : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and survival.
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes.
- Cellular Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from notable research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer Potential | Showed cytotoxic effects on BRCA-deficient cancer cell lines, indicating selective toxicity. |
| Study 3 | Mechanistic Insights | Suggested involvement in apoptotic pathways through caspase activation. |
Case Studies
-
Antimicrobial Efficacy :
- A study tested the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
-
Cancer Cell Line Testing :
- In vitro assays indicated that the compound reduced cell viability in cancer lines with mutations in BRCA genes, supporting its role as a targeted therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a core (2Z)-prop-2-enamide scaffold with several analogs, but its uniqueness arises from specific substituents:
- Aromatic ring : A 6-methoxypyridin-3-yl group, which introduces both electron-donating (methoxy) and heteroaromatic (pyridine) characteristics.
- Formamido group : A phenyl-substituted formamido moiety at the α-position, contributing to steric bulk and hydrogen-bonding capacity.
Substituent Effects
Key differences among analogs include:
Aromatic substituents :
- Pyridine vs. phenyl rings: The 6-methoxypyridin-3-yl group (target compound) offers a hydrogen-bond-accepting nitrogen, unlike purely phenyl-based analogs (e.g., 4-methoxyphenyl in or 3,4-dimethoxyphenyl in ) .
- Electron-withdrawing vs. donating groups: The target compound’s methoxy group contrasts with electron-withdrawing substituents (e.g., nitro or chloro in ), which may alter electronic distribution and binding affinity .
Alkyl chain variations: 4-Phenylbutyl (target): Enhances lipophilicity and aromatic interactions. Propyl () or 2-methylpropyl (): Shorter chains reduce steric hindrance but may limit membrane permeability .
Formamido group modifications :
- The phenylformamido group in the target compound is conserved in analogs like those in and , but substituted variants (e.g., 3-chlorophenyl in ) may influence steric and electronic profiles .
Functional Implications
- Hydrogen bonding : The pyridinyl nitrogen and formamido carbonyl in the target compound could engage in stronger hydrogen bonding compared to purely phenyl-based analogs (e.g., ) .
- Solubility: The 4-phenylbutyl chain may reduce aqueous solubility relative to amine-containing chains (e.g., 4-aminobutyl in ) .
- Bioactivity : Analogs with nitro or chloro substituents () might exhibit enhanced electrophilic reactivity, whereas methoxy groups (target compound) could favor metabolic stability .
Table 1. Structural Comparison of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
